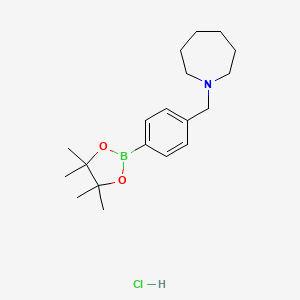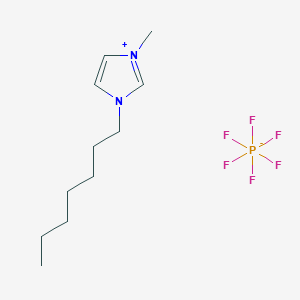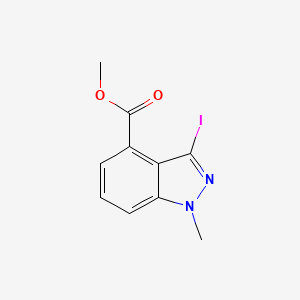![molecular formula C19H21BO3 B6336258 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2724208-24-4](/img/structure/B6336258.png)
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound. It is also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .Mécanisme D'action
Target of Action
Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane derivatives, are often used in organic synthesis as reagents and catalysts .
Mode of Action
Based on its structural similarity to other tetramethyl-1,3,2-dioxaborolane derivatives, it can be inferred that it may participate in borylation reactions . In these reactions, the compound can interact with its targets (usually organic molecules) and introduce a boron atom into the target molecule .
Biochemical Pathways
Instead, it is primarily used in synthetic chemistry for the preparation of other compounds .
Pharmacokinetics
Given its use in synthetic chemistry, it is likely that its absorption, distribution, metabolism, and excretion (adme) would depend on the specific conditions of the reaction it is used in .
Result of Action
As a reagent in synthetic chemistry, the primary result of the compound’s action is the formation of new chemical bonds, specifically involving the introduction of a boron atom into the target molecule .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, it is known to be stable under normal temperatures and pressures but may undergo hydrolysis in a humid environment .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde in laboratory experiments include its stability, low cost, and wide range of derivatives. Additionally, this compound is non-toxic and can be easily synthesized. However, there are some limitations to using 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as methanol or ethanol. Additionally, the reaction of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde with aldehydes, ketones, esters, and amines can be slow and require the use of catalysts.
Orientations Futures
The future directions of research on 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde are vast and varied. One possible direction is the development of new synthetic routes for the preparation of this compound and its derivatives. Additionally, further research could be conducted to explore the biochemical and physiological effects of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde. Additionally, this compound could be further studied to explore its potential use as a catalyst or as a drug. Finally, research could be conducted to explore the potential application of this compound in the field of biotechnology.
Méthodes De Synthèse
The synthesis of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde has been studied extensively and several methods have been developed. The most common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aldehyde such as benzaldehyde or acetaldehyde. This reaction proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide and produces the desired product in good yields. Other methods for the synthesis of 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde include the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a ketone, the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an ester, and the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an amine.
Applications De Recherche Scientifique
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde has been used in a variety of scientific research applications. The most common application is in the synthesis of organic compounds such as polymers, dyes, and pharmaceuticals. This compound has also been used in the synthesis of heterocyclic compounds, which are important building blocks for many pharmaceuticals. In addition, 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeamethyl-1,3,2-dioxaborolane-2-carbaldehyde has been used in the synthesis of biocatalysts and has been used to study the structure and function of proteins.
Propriétés
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-7-5-6-16(12-17)15-10-8-14(13-21)9-11-15/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCMTHLJOIDFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

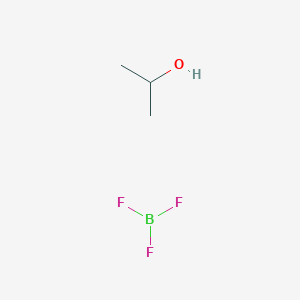
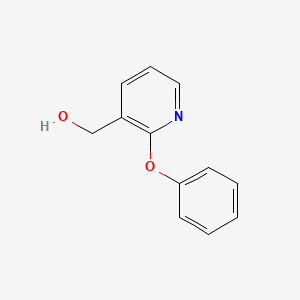
![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)
![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

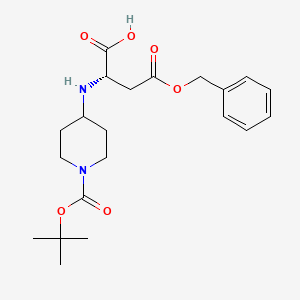


![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
